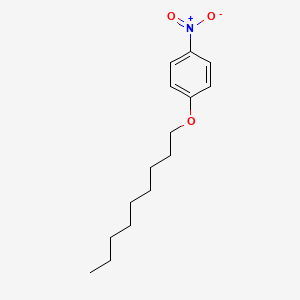

p-Nitrophenyl nonyl ether

Description

Conceptual Framework and Significance in Chemical and Biochemical Sciences

The scientific importance of p-nitrophenyl nonyl ether stems from the distinct properties conferred by its constituent parts: the hydrophobic nonyl chain and the electron-withdrawing p-nitrophenyl group. manufacturingchemist.com The long alkyl chain imparts significant hydrophobicity, making it a suitable substrate for enzymes that act on lipids and other non-polar molecules. The p-nitrophenyl group, on the other hand, serves as a chromogenic reporter. vulcanchem.com Enzymatic cleavage of the ether bond liberates p-nitrophenol, a compound that exhibits a distinct yellow color in alkaline solutions, allowing for the straightforward spectrophotometric monitoring of reaction kinetics. vulcanchem.comnih.gov

This dual functionality makes this compound and its analogs invaluable in enzymology. Researchers utilize these substrates to probe the activity and kinetics of various enzymes, particularly hydrolases like lipases and esterases. nih.gov By measuring the rate of p-nitrophenol release, scientists can determine key enzymatic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), providing insights into enzyme efficiency and substrate specificity. rsc.orgsemanticscholar.org

A notable example of its application is in the study of the thiolase enzyme OleA. Research has shown that p-nitrophenyl esters, close structural relatives of the ether, can be used to investigate the enzyme's reaction mechanism. nih.govresearchgate.net While p-nitrophenyl alkanoates alone did not undergo Claisen condensation, their co-incubation with CoA thioesters resulted in the formation of mixed Claisen products. This indicates that the acyl group from the p-nitrophenyl carrier is transferred to the enzyme's active site. nih.govresearchgate.net

Interdisciplinary Research Trajectories and Scientific Relevance

The utility of this compound extends beyond traditional biochemistry into interdisciplinary fields such as electrochemistry and materials science.

In the realm of electrochemistry , the compound has been employed to study complex electron and proton transfer reactions at liquid-liquid interfaces. In one study, microdroplets of this compound were immobilized on a graphite (B72142) electrode and immersed in an aqueous electrolyte. The voltammetry of the system revealed that the compound undergoes a six-electron, six-proton reduction to the corresponding aniline (B41778) at acidic pH, while at alkaline pH, two distinct voltammetric waves were observed. This research provides a unique platform for investigating electrochemically-driven reactive processes in microdroplets.

While direct applications of this compound in materials science are less documented, the broader class of p-nitrophenyl ethers and esters has been utilized in polymer science. For instance, p-nitrophenyl acrylate (B77674) has been copolymerized to create polymer supports. researchgate.net These supports can be chemically modified to bind and remove catalysts from reaction mixtures. researchgate.net The principles demonstrated in these studies suggest the potential for this compound to be incorporated into functional polymers, where the nonyl chain could influence the material's physical properties, and the p-nitrophenyl group could serve as a reactive handle or a reporting moiety. Other related compounds, like dichlorodiphenyl p-nitrophenyl ether, have been investigated for creating polymers with unique properties. ontosight.ai

Historical Perspectives on its Academic and Analytical Utility

The academic and analytical utility of this compound is deeply rooted in the development of chromogenic substrates for enzyme assays. The introduction of chromogenic peptide substrates in the early 1970s revolutionized the study of enzymes, particularly in clinical diagnostics and research laboratories. manufacturingchemist.comnih.gov These substrates provided a simple and visually interpretable method for detecting and quantifying enzyme activity. manufacturingchemist.com

The core principle behind these substrates is the enzymatic release of a chromophore, a molecule that absorbs light in the visible spectrum. p-Nitrophenol, released from p-nitrophenyl derivatives, became a widely adopted chromophore due to its distinct color change in alkaline conditions, which can be easily measured using a spectrophotometer. dcfinechemicals.com This development paved the way for high-throughput screening of enzyme inhibitors and the characterization of newly discovered enzymes. The ELISA (enzyme-linked immunosorbent assay), first described in 1971, is a prominent example of a technology that heavily relies on enzyme-catalyzed color changes, often using substrates that produce a colored product. wikipedia.org

Chemical Compound Information

| Compound Name |

| This compound |

| p-Nitrophenol |

| Nonyl bromide |

| Nonyl chloride |

| p-Nitrophenyl nonanoate |

| p-Nitrophenyl decanoate |

| CoA thioesters |

| Aniline |

| p-Nitrophenyl acrylate |

| Dichlorodiphenyl p-nitrophenyl ether |

| p-Nitrophenyl acetate |

| Bis(p-nitrophenyl) phosphate |

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H23NO3 | nih.gov |

| Molecular Weight | 265.35 g/mol | nih.gov |

| CAS Number | 86702-46-7 | nih.gov |

| Appearance | Data not available in search results | |

| Boiling Point | Data not available in search results | |

| Melting Point | Data not available in search results | |

| Solubility | Data not available in search results |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-nonoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSCIQUWVGKSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235780 | |

| Record name | p-Nitrophenyl nonyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86702-46-7 | |

| Record name | p-Nitrophenyl nonyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl nonyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of P Nitrophenyl Nonyl Ether

Established Synthetic Pathways for p-Nitrophenyl Ethers

The formation of the ether linkage in p-nitrophenyl ethers can be achieved through several established chemical reactions. The choice of method often depends on the desired purity, yield, and the nature of the starting materials.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including p-nitrophenyl ethers. masterorganicchemistry.comkhanacademy.orgwikipedia.org This reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide or other suitable leaving group from an alkyl halide. masterorganicchemistry.comwikipedia.org

For the synthesis of p-nitrophenyl nonyl ether, the reaction involves the deprotonation of p-nitrophenol to form the p-nitrophenoxide ion, which then attacks a nonyl halide, such as 1-bromononane. The use of a strong base, such as sodium hydride (NaH) or potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), is necessary to generate the phenoxide in situ. jk-sci.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the S\textsubscript{N}2 reaction. jk-sci.com

Reaction Scheme:

O\textsubscript{2}N-C\textsubscript{6}H\textsubscript{4}-OH + Base → O\textsubscript{2}N-C\textsubscript{6}H\textsubscript{4}-O\textsuperscript{-}Na\textsuperscript{+} (or K\textsuperscript{+})

O\textsubscript{2}N-C\textsubscript{6}H\textsubscript{4}-O\textsuperscript{-}Na\textsuperscript{+} (or K\textsuperscript{+}) + CH\textsubscript{3}(CH\textsubscript{2})\textsubscript{8}Br → O\textsubscript{2}N-C\textsubscript{6}H\textsubscript{4}-O-(CH\textsubscript{2})\textsubscript{8}CH\textsubscript{3} + NaBr (or KBr)

A critical consideration in the Williamson ether synthesis is the choice of the alkyl halide. Primary alkyl halides, like 1-bromononane, are ideal substrates as they favor the S\textsubscript{N}2 pathway. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2), leading to the formation of alkenes as side products. jk-sci.com

An adapted laboratory procedure for the synthesis of this compound would involve dissolving p-nitrophenol in a suitable solvent, followed by the addition of a base to generate the phenoxide. The nonyl halide is then added, and the reaction mixture is heated to ensure the completion of the reaction. The product can then be isolated and purified using standard techniques such as extraction and chromatography.

While the Williamson ether synthesis is a robust method, alternative strategies for the formation of aryl ethers have been developed, primarily to overcome some of its limitations, such as the need for strong bases and the potential for side reactions.

The Ullmann condensation is a classical method for the synthesis of diaryl ethers and can be adapted for alkyl aryl ethers. wikipedia.org This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often at high temperatures. wikipedia.orgresearchgate.net For the synthesis of this compound, this would involve the reaction of a p-nitrophenyl halide (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) with nonyl alcohol in the presence of a copper catalyst and a base. wikipedia.org The reactivity of the aryl halide is enhanced by the presence of the electron-withdrawing nitro group. wikipedia.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers under milder conditions than the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. wikipedia.org The synthesis of this compound via this method would involve the reaction of p-nitrophenyl bromide with nonanol in the presence of a palladium catalyst and a suitable base.

Synthesis of Chemically Modified and Isotopically Labeled Analogs

The synthesis of analogs of this compound is essential for detailed mechanistic studies of enzymatic and chemical reactions. These analogs can feature variations in the acyl chain length or the incorporation of isotopic labels.

p-Nitrophenyl esters with varying acyl chain lengths are valuable tools for probing the active sites of enzymes, particularly lipases and esterases. nih.govsemanticscholar.org The synthesis of these esters is typically achieved by the acylation of p-nitrophenol with the corresponding acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine.

The general reaction for the synthesis of a p-nitrophenyl ester is as follows:

O\textsubscript{2}N-C\textsubscript{6}H\textsubscript{4}-OH + R-COCl → O\textsubscript{2}N-C\textsubscript{6}H\textsubscript{4}-O-COR + HCl

By varying the 'R' group, a homologous series of p-nitrophenyl esters can be synthesized. For instance, acyl chlorides ranging from acetyl chloride (C2) to stearoyl chloride (C18) can be used to generate a library of substrates for enzymatic assays. The rate of hydrolysis of these esters, often monitored spectrophotometrically by the release of the yellow p-nitrophenolate anion, provides valuable information about the substrate specificity and catalytic mechanism of the enzyme under investigation. researchgate.netsonics.com

| Acyl Chain Length | Corresponding Acyl Chloride | Resulting p-Nitrophenyl Ester |

|---|---|---|

| C2 | Acetyl chloride | p-Nitrophenyl acetate |

| C4 | Butyryl chloride | p-Nitrophenyl butyrate |

| C6 | Hexanoyl chloride | p-Nitrophenyl hexanoate |

| C8 | Octanoyl chloride | p-Nitrophenyl octanoate |

| C10 | Decanoyl chloride | p-Nitrophenyl decanoate |

| C12 | Lauroyl chloride | p-Nitrophenyl laurate |

| C14 | Myristoyl chloride | p-Nitrophenyl myristate |

| C16 | Palmitoyl chloride | p-Nitrophenyl palmitate |

| C18 | Stearoyl chloride | p-Nitrophenyl stearate |

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, thereby providing detailed insights into the reaction mechanism. researchgate.netstackexchange.commusechem.comslideshare.net In the context of the synthesis of this compound, isotopes such as \textsuperscript{13}C or \textsuperscript{18}O can be incorporated at specific positions to elucidate the reaction pathway.

For instance, to confirm the S\textsubscript{N}2 mechanism of the Williamson ether synthesis, one could use p-nitrophenol labeled with \textsuperscript{18}O at the phenolic oxygen. If the reaction proceeds as expected, the \textsuperscript{18}O label will be incorporated into the ether linkage of the final product, this compound.

Proposed Isotopic Labeling Experiment:

O\textsubscript{2}N-C\textsubscript{6}H\textsubscript{4}-\textsuperscript{18}OH + NaH → O\textsubscript{2}N-C\textsubscript{6}H\textsubscript{4}-\textsuperscript{18}O\textsuperscript{-}Na\textsuperscript{+}

O\textsubscript{2}N-C\textsubscript{6}H\textsubscript{4}-\textsuperscript{18}O\textsuperscript{-}Na\textsuperscript{+} + CH\textsubscript{3}(CH\textsubscript{2})\textsubscript{8}Br → O\textsubscript{2}N-C\textsubscript{6}H\textsubscript{4}-\textsuperscript{18}O-(CH\textsubscript{2})\textsubscript{8}CH\textsubscript{3} + NaBr

The position of the \textsuperscript{18}O label in the product can be determined using mass spectrometry or \textsuperscript{13}C NMR spectroscopy (if a \textsuperscript{13}C label is also strategically placed). This would provide direct evidence that the oxygen atom from the p-nitrophenol is the one that forms the ether bond, consistent with the accepted mechanism.

Similarly, a \textsuperscript{13}C label could be incorporated into the nonyl bromide at the carbon atom bearing the bromine. Following the reaction, the location of the \textsuperscript{13}C label in the product would confirm that the nonyl group has been transferred intact.

Novel Catalytic Approaches in the Synthesis of p-Nitrophenyl Ethers

Recent advances in catalysis have led to the development of more efficient and environmentally friendly methods for the synthesis of aryl ethers. These novel approaches often involve the use of palladium or copper catalysts and offer advantages such as milder reaction conditions, lower catalyst loadings, and broader substrate scope.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification, have become a mainstay in modern organic synthesis for the formation of C-O bonds. wikipedia.orgorganic-chemistry.org The development of new and more effective phosphine ligands has expanded the applicability of this reaction to a wider range of aryl halides and alcohols. These reactions can often be carried out at lower temperatures and with greater functional group tolerance compared to traditional methods.

Enzymatic Interactions and Biocatalytic Transformations of P Nitrophenyl Nonyl Ether

p-Nitrophenyl Nonyl Ether as a Substrate for Hydrolase Enzymes

p-Nitrophenyl esters are widely used as artificial substrates in enzyme assays to measure the activity of hydrolases like lipases and esterases. ncsu.edu The hydrolysis of a p-nitrophenyl ester by these enzymes releases p-nitrophenol (pNP), a chromogenic compound that absorbs light at a specific wavelength (typically around 405-420 nm), allowing for a straightforward spectrophotometric measurement of enzyme activity. nih.govuspu.ru This method is essential for characterizing enzyme kinetics and substrate specificity. ncsu.edu

The structure of the acyl chain attached to the p-nitrophenyl group is a critical determinant of the substrate's suitability for a particular enzyme. By varying the length of this chain, researchers can profile an enzyme's specificity, determining whether it preferentially hydrolyzes esters with short, medium, or long acyl chains. This profiling is fundamental to understanding the enzyme's biological function and its potential for industrial applications.

This compound as a Substrate for Hydrolase Enzymes

The kinetics of lipase-catalyzed hydrolysis are profoundly influenced by the length of the p-nitrophenyl ester's acyl chain. Lipases exhibit distinct preferences, with some favoring short-to-medium chains and others showing higher activity towards long-chain esters. For instance, a lipase (B570770) from Pseudomonas fluorescens SBW25 displayed its highest activity towards p-nitrophenyl caprylate (C8). researchgate.net Similarly, a study on a wild-type lipase from Thermomyces lanuginosus showed that the maximum velocity (Vmax) of the reaction increased with chain length up to p-nitrophenyl octanoate (C8) before decreasing with longer chains like dodecanoate (C12) and palmitate (C16). dergipark.org.tr

This relationship demonstrates that both substrate binding (reflected by the Michaelis constant, Km) and the catalytic rate (Vmax) are dependent on a precise fit between the acyl chain and the enzyme's active site. The catalytic efficiency (Vmax/Km) often peaks at a specific chain length; for the T. lanuginosus lipase, the highest efficiency was observed with p-nitrophenyl butyrate (C4). dergipark.org.tr For an enzyme preferring medium-chain substrates, p-nitrophenyl nonanoate (C9) would be expected to be a highly suitable substrate, likely showing kinetic parameters intermediate between those for C8 and C10 esters.

Table 1: Kinetic Parameters of Thermomyces lanuginosus Lipase with Various p-Nitrophenyl Esters

| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Km (mM) | Vmax/Km |

|---|---|---|---|---|

| p-Nitrophenyl acetate | C2 | 0.42 | - | - |

| p-Nitrophenyl butyrate | C4 | 0.95 | - | 0.83 |

| p-Nitrophenyl octanoate | C8 | 1.1 | - | - |

| p-Nitrophenyl dodecanoate | C12 | 0.78 | - | - |

| p-Nitrophenyl palmitate | C16 | 0.18 | - | 0.063 |

Data sourced from a study on wild lipase variants, values are illustrative of trends. dergipark.org.tr

Comparing the hydrolysis rates of different p-nitrophenyl esters is a standard method for classifying lipases. Enzymes are often categorized as preferring short-, medium-, or long-chain fatty acid esters. For example, most lipases from the genus Pseudomonas favor short- or medium-chain substrates, with optimal activity often seen with p-nitrophenyl caprylate (C8). researchgate.net In contrast, lipases from sources like Burkholderia cepacia have been shown to favor longer-chain substrates such as p-nitrophenyl decanoate (C10) or laurate (C12). researchgate.net

A lipase from Aspergillus niger MYA 135, when bound to the mycelium, demonstrated a clear preference for long-chain fatty acids in an organic medium, showing the highest substrate specificity towards p-nitrophenyl stearate (C18). Another lipase, SMc00930, was able to hydrolyze a range of p-nitrophenyl esters from C10 to C18, but it clearly performed best with p-nitrophenyl palmitate (C16). nih.gov These comparisons highlight that the enzyme's source and its structural features create a specific active site geometry that determines which acyl chain length fits best for efficient catalysis.

Substrate Specificity Profiling for Esterases

Esterases (EC 3.1.1.1), like lipases, catalyze the hydrolysis of ester bonds, but they typically show a preference for esters with shorter acyl chains. uspu.ru Kinetic analysis using a series of p-nitrophenyl esters reveals the specific preferences of different esterase classes. For example, the esterase EstD04 from Pseudomonas sp. D01 exhibited its highest catalytic activity on short-chain substrates, specifically p-nitrophenyl butyrate (C4), with a specific activity of 1475 U/mg. nih.gov While its activity decreased on longer chains, it remained capable of hydrolyzing esters up to C16. nih.gov

Another enzyme, the suberinase Sub1 from the plant pathogen Streptomyces scabies, also functions as an esterase. It was most active on p-nitrophenyl esters with short carbon chains, such as p-nitrophenyl butyrate (C4) and p-nitrophenyl octanoate (C8), with activity diminishing on C10 and C12 substrates. nih.gov The kinetic parameters for Sub1 with p-nitrophenyl butyrate were determined to be a Vmax of 2,361 U/mg and a Km of 0.57 mM. nih.gov This preference for shorter chains is a defining characteristic that often distinguishes esterases from true lipases, which tend to be more active on water-insoluble, long-chain triglycerides.

Table 2: Substrate Specificity of Esterase EstD04 on p-Nitrophenyl Esters

| Substrate | Acyl Chain Length | Relative Activity (%) |

|---|---|---|

| p-Nitrophenyl acetate | C2 | ~95 |

| p-Nitrophenyl butyrate | C4 | 100 |

| p-Nitrophenyl octanoate | C8 | ~20 |

| p-Nitrophenyl decanoate | C10 | ~18 |

| p-Nitrophenyl laurate | C12 | ~5 |

| p-Nitrophenyl myristate | C14 | ~15 |

| p-Nitrophenyl palmitate | C16 | ~10 |

Relative activity is estimated based on published graphical data for EstD04, with the highest activity (on C4) set to 100%. nih.gov

The source of an esterase plays a crucial role in determining its substrate selectivity, as enzymes from different organisms evolve to act on different natural substrates. An esterase from wheat (Triticum aestivum) showed a preference for longer-chain esters, which contrasts with the typical profile of microbial esterases that favor short chains. uspu.ru

Enzyme Kinetics and Reaction Mechanism Elucidation

Understanding the kinetics of an enzyme-catalyzed reaction is fundamental to elucidating its mechanism and efficiency. The key kinetic parameters—the Michaelis constant (K_m), maximum velocity (V_max), and catalytic constant (k_cat)—are determined by measuring the initial reaction rate at various substrate concentrations youtube.comyoutube.com. K_m represents the substrate concentration at which the reaction rate is half of V_max and is an indicator of the enzyme's affinity for the substrate youtube.comcam.ac.uk. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate, and k_cat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time youtube.comyoutube.com.

| Enzyme | Substrate | K_m (M) | V_max (mol g⁻¹ min⁻¹) |

|---|---|---|---|

| Sub1 | p-Nitrophenyl butyrate | 5.7 x 10⁻⁴ | 2.36 |

This table presents kinetic data for the hydrolysis of p-nitrophenyl butyrate by the enzyme Sub1, as reported in the literature nih.gov.

The enzymatic hydrolysis of p-nitrophenyl esters is a well-studied process, often proceeding through a multi-stage mechanism involving the formation of a covalent intermediate cam.ac.ukdiva-portal.orgnih.gov. For many hydrolases, such as serine proteases and esterases, the mechanism involves a catalytic triad of amino acid residues (typically Serine, Histidine, and Aspartate/Glutamate) in the active site diva-portal.orgnih.govsemanticscholar.org.

The reaction begins with the nucleophilic attack of the active site serine's hydroxyl group on the carbonyl carbon of the ester substrate cam.ac.ukdiva-portal.orgnih.gov. This forms a high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site diva-portal.orgnih.gov. The intermediate then collapses, leading to the cleavage of the ester bond and the release of the p-nitrophenolate anion cam.ac.ukdiva-portal.org. This first phase is known as acylation, as it results in the formation of a covalent acyl-enzyme intermediate diva-portal.orgnih.gov. In the second phase, deacylation, a water molecule acts as a nucleophile, attacking the acyl-enzyme intermediate. This process, often assisted by the histidine residue of the catalytic triad, forms a second tetrahedral intermediate which then collapses to release the carboxylic acid product and regenerate the free enzyme for another catalytic cycle diva-portal.org.

The multi-step catalytic process of many enzymes that handle two substrates and form two products can be described by a Ping-Pong Bi-Bi mechanism libretexts.org. This mechanism is characteristic of reactions where one substrate binds and one product is released before the second substrate binds libretexts.org. The enzyme oscillates between its original state (E) and a modified intermediate state (E*) libretexts.org.

The hydrolysis of esters by certain lipases and the Claisen condensation reaction catalyzed by OleA are consistent with this mechanistic framework nih.govresearchgate.netmdpi.comresearchgate.net. In the context of OleA-catalyzed reactions with p-nitrophenyl esters, the mechanism proceeds as follows:

The first substrate (p-nitrophenyl ester) binds to the enzyme (E).

The acyl group is transferred to the enzyme's active site cysteine, forming the covalent intermediate (E*), and the first product (p-nitrophenol) is released.

The second substrate (an acyl-CoA molecule) binds to the modified enzyme (E*).

The enzyme catalyzes the Claisen condensation between the two acyl groups.

The final product (a β-keto acid) is released, returning the enzyme to its original state (E) nih.gov.

This Ping-Pong mechanism accurately describes how the enzyme handles two separate substrates in a sequential, ordered fashion to generate the final condensed product nih.govlibretexts.org.

Detailed Analysis of the Hydrolysis Reaction Mechanism

Identification and Role of Catalytic Residues (e.g., Serine, Cysteine)

The enzymatic hydrolysis of this compound is a biocatalytic transformation critically dependent on the precise spatial arrangement of key amino acid residues within the enzyme's active site. The most common catalytic motif responsible for the cleavage of the ether or ester bond in p-nitrophenyl derivatives is the catalytic triad. wikipedia.orggonzaga.edu This triad typically consists of three coordinated amino acid residues that act in concert to perform covalent catalysis. wikipedia.org

In the context of hydrolase enzymes that act on substrates like this compound, the catalytic triad is most frequently composed of a nucleophile, a general base, and an acid. wikipedia.orgnih.gov The primary nucleophile is most commonly a Serine (Ser) residue, although Cysteine (Cys) can also fulfill this role. wikipedia.orgresearchgate.net The other two members of this triad are typically a Histidine (His) residue, which acts as the general base, and an Aspartate (Asp) or Glutamate (Glu) residue, which serves as the acid. wikipedia.orgnih.gov While these residues may be distant from one another in the primary amino acid sequence, the three-dimensional folding of the enzyme brings them into a precise orientation within the active site. wikipedia.org

The catalytic mechanism proceeds through a charge-relay network:

Activation of the Nucleophile : The acidic residue (Asp or Glu) orients and polarizes the basic Histidine residue. This allows the Histidine to accept a proton from the hydroxyl group of Serine (or the thiol group of Cysteine). gonzaga.edunih.gov This proton abstraction greatly enhances the nucleophilicity of the Serine's oxygen atom.

Nucleophilic Attack : The activated Serine nucleophile attacks the electrophilic carbon atom of the ether linkage in the this compound substrate. This results in the formation of a transient, high-energy tetrahedral intermediate. nih.govsemanticscholar.org The negative charge that develops on the oxygen atom of the substrate's carbonyl (or ether) group is stabilized by a structural feature known as the oxyanion hole, which consists of positively charged backbone amides. wikipedia.orgnih.gov

Formation of Acyl-Enzyme Intermediate : The tetrahedral intermediate collapses, leading to the cleavage of the bond connecting the nonyl group to the p-nitrophenyl moiety. The p-nitrophenolate is released, and a covalent acyl-enzyme intermediate is formed between the nonyl group and the Serine residue. The Histidine residue, now protonated, acts as an acid to donate a proton to the leaving p-nitrophenolate group. nih.govdiva-portal.org

Deacylation : A water molecule enters the active site and is activated by the Histidine residue, which acts as a general base to deprotonate the water. The resulting hydroxide ion attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

Enzyme Regeneration : This second intermediate collapses, releasing the nonanoic acid product and regenerating the free enzyme with its catalytic Serine residue, ready for another catalytic cycle. diva-portal.org

Site-directed mutagenesis studies on various hydrolases have confirmed the critical roles of these residues. For instance, replacing the catalytic Serine with a Cysteine can sometimes retain significant catalytic activity, demonstrating Cysteine's ability to function as a potent nucleophile. researchgate.net However, the mutation of any of the triad members, such as changing the Histidine to asparagine or the Aspartate to asparagine, typically leads to a complete or near-complete loss of enzymatic activity, underscoring their indispensable roles in the catalytic mechanism. nih.gov While the core of the catalytic machinery is the triad, other conserved residues, such as Glycine and Alanine, may also play crucial structural roles by ensuring the stability and correct conformation of the active site for efficient catalysis. researchgate.net

Table 1: Key Catalytic Residues and Their Functions in the Hydrolysis of p-Nitrophenyl Analogs

| Residue Type | Specific Amino Acid | Primary Role in Catalysis |

| Nucleophile | Serine (Ser) or Cysteine (Cys) | Attacks the substrate to form a covalent intermediate. wikipedia.orgresearchgate.net |

| General Base/Acid | Histidine (His) | Activates the nucleophile by accepting a proton and later activates water for hydrolysis. gonzaga.edunih.gov |

| Acid | Aspartate (Asp) or Glutamate (Glu) | Orients and stabilizes the Histidine residue through hydrogen bonding. wikipedia.orgnih.gov |

This article is a work in progress and will be updated with subsequent sections.

Advanced Biocatalytic Systems and Enzyme Engineering

Biocatalysis in Non-Conventional Media, including Supercritical Fluids

The use of non-conventional media, particularly supercritical fluids (SCFs), for enzymatic reactions involving this compound and related esters has emerged as a promising area of green chemistry. Supercritical fluids, such as carbon dioxide (scCO₂), offer distinct advantages over traditional aqueous or organic solvents, including tunable solvent properties, enhanced mass transfer, and simplified downstream processing. Research in this domain has largely focused on the enzymatic hydrolysis of p-nitrophenyl esters with varying acyl chain lengths, providing insights into the biocatalytic transformation of substrates like this compound.

Enzymatic catalysis in supercritical fluids offers several benefits, such as driving synthesis reactions to completion by removing water as a product, increasing the solubility of hydrophobic compounds, and enhancing the thermostability of enzymes. researchgate.net The most commonly utilized supercritical fluid for these biocatalytic processes is carbon dioxide due to its mild critical conditions, non-toxicity, and non-flammability. researchgate.net However, other SCFs like ethane, propane, and ethylene are also being explored to expand the scope of these reactions. nih.govnih.gov

Detailed Research Findings

Studies investigating the enzymatic hydrolysis of a series of p-nitrophenyl esters in supercritical carbon dioxide have revealed a significant correlation between the length of the acyl chain and the rate of conversion. nih.govresearchgate.net Research utilizing lipase from Candida antarctica (Novozym 435) demonstrated that the conversion of nitrophenyl esters tends to decrease as the acyl chain length increases. nih.govresearchgate.net This trend is often attributed to potential unfavorable interactions between the longer hydrocarbon chains and the active site of the enzyme. researchgate.net While a direct study on this compound is not extensively documented, data from its ester analogue, p-nitrophenyl nonanoate (a C9 chain), and related compounds provide valuable insights.

In one study focusing on the thiolase enzyme OleA, p-nitrophenyl nonanoate was shown to yield the highest relative amount of mixed condensation product when co-incubated with CoA thioesters. nih.gov This suggests that a nine-carbon acyl chain can be effectively accommodated and transformed by certain enzymes. However, it is important to note that in the absence of a co-substrate, Claisen condensation products were not observed with p-nitrophenyl esters alone. nih.gov

The reaction kinetics in supercritical CO₂ have been found to be significantly faster, reaching equilibrium more quickly than in organic solvents like acetonitrile (B52724). nih.govresearchgate.net The kinetics of these hydrolysis reactions in supercritical fluids have been successfully modeled using mechanisms such as the Ping-Pong Bi-Bi model. nih.govresearchgate.net

The activity of lipases on p-nitrophenyl esters is also influenced by the specific enzyme variant and the reaction conditions. For instance, wild-type lipase has shown higher activity towards mid-length chains like p-nitrophenyl octanoate compared to shorter or longer chains. dergipark.org.trdergipark.org.tr This highlights the nuanced relationship between substrate structure and enzyme activity in these non-conventional media.

The following table summarizes the relative activity of lipase on various p-nitrophenyl esters, illustrating the impact of acyl chain length on enzymatic conversion.

| Substrate | Acyl Chain Length | Relative Conversion Rate (%) |

| p-Nitrophenyl butyrate | C4 | High |

| p-Nitrophenyl caprylate | C8 | Higher |

| p-Nitrophenyl nonanoate | C9 | Moderate to High (in specific reactions) nih.gov |

| p-Nitrophenyl laurate | C12 | Moderate |

| p-Nitrophenyl myristate | C14 | Low |

| p-Nitrophenyl palmitate | C16 | Very Low nih.govdergipark.org.tr |

Note: This table is a qualitative representation based on general findings that show a decrease in conversion with increasing chain length for hydrolysis reactions, and specific findings for condensation reactions involving p-nitrophenyl nonanoate.

Advanced Analytical and Spectrophotometric Methodologies Utilizing P Nitrophenyl Nonyl Ether

Development and Optimization of Chromogenic Assays for Enzyme Activity

The use of p-nitrophenyl (pNP) derivatives, such as p-nitrophenyl nonyl ether, as chromogenic substrates is a cornerstone of modern enzyme activity assays, particularly for hydrolases like lipases and esterases. These assays are valued for their simplicity, sensitivity, and adaptability to various formats, including high-throughput screening. The fundamental principle relies on the enzymatic cleavage of the substrate, which liberates the chromophore p-nitrophenol (pNP), a molecule whose concentration can be readily quantified using spectrophotometry.

Enzymatic assays employing this compound are based on a straightforward hydrolytic reaction. An enzyme, such as a lipase (B570770) or esterase, catalyzes the cleavage of the ether bond in the this compound substrate. This reaction yields nonyl alcohol and p-nitrophenol (pNP) as products. The utility of this reaction in an assay format stems from the distinct chromogenic properties of pNP, which are highly dependent on the pH of the solution. scielo.sa.crbrainly.com

In its protonated state, typically found in acidic to neutral solutions, pNP is essentially colorless and exhibits a maximum absorbance (λmax) in the ultraviolet range, around 317-320 nm. scielo.sa.crscielo.sa.cr However, in an alkaline environment (pH > 7.2), the phenolic hydroxyl group of pNP loses a proton to form the p-nitrophenolate anion. nih.gov This deprotonation results in a distinct structural change that causes a bathochromic shift (a shift to a longer wavelength) in its absorbance spectrum. The resulting p-nitrophenolate ion is bright yellow and strongly absorbs light in the visible spectrum, with a λmax typically between 400 and 410 nm. scielo.sa.crmdpi.com

The intensity of this yellow color is directly proportional to the concentration of the p-nitrophenolate anion. By ensuring the assay is conducted at a sufficiently alkaline pH, it can be assumed that all enzymatically released pNP is converted to its colored anionic form. Consequently, the rate of the enzyme-catalyzed reaction can be determined by monitoring the increase in absorbance at approximately 405 nm over time. nih.gov This relationship is quantified by the Beer-Lambert law, which provides a linear correlation between absorbance and concentration, making it a robust method for measuring enzyme activity. uvm.edu

Accurate and reproducible quantification of enzyme activity using p-nitrophenyl substrates requires careful consideration of several experimental parameters. The selection of the optimal wavelength for detection and the precise determination of the molar extinction coefficient are fundamental. Furthermore, environmental factors such as pH and temperature must be rigorously controlled, as they significantly influence not only the enzymatic reaction rate but also the absorbance properties of the p-nitrophenol product.

The choice of wavelength for monitoring the reaction is critical for achieving maximum sensitivity and accuracy. Because the p-nitrophenolate anion is the species being quantified, the wavelength of its maximum absorbance (λmax), around 400-410 nm, is most commonly used. scielo.sa.crmdpi.commedchemexpress.com Measuring at this peak ensures the greatest change in absorbance for a given amount of product formed, thereby maximizing the sensitivity of the assay.

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is essential for converting absorbance values into product concentration. For the p-nitrophenolate ion at 405 nm, a commonly cited value for ε is approximately 18,000 M-1cm-1. nih.gov However, this value can be influenced by the specific buffer composition, ionic strength, and temperature of the assay. Therefore, for precise kinetic studies, it is best practice to determine the molar extinction coefficient empirically under the exact conditions of the enzyme assay. This is typically achieved by creating a standard curve with known concentrations of p-nitrophenol in the assay buffer at the final reaction pH and measuring the absorbance at the chosen wavelength.

An alternative approach involves measuring absorbance at the isosbestic point of p-nitrophenol, which occurs around 347 nm. At this specific wavelength, the molar extinction coefficients of the protonated (colorless) and deprotonated (yellow) forms of pNP are identical. The primary advantage of this method is that the absorbance measurement is independent of pH fluctuations. However, this comes at the cost of reduced sensitivity compared to measuring at the λmax of the phenolate (B1203915) ion.

| Species | Predominant pH Range | Appearance | Typical λmax (nm) | Key Characteristic |

|---|---|---|---|---|

| p-Nitrophenol (Protonated) | < 6.0 | Colorless | ~317 | Absorbs in UV range. scielo.sa.cr |

| p-Nitrophenolate (Anionic) | > 8.0 | Yellow | ~405 | Strong absorbance in visible range, ideal for sensitive detection. nih.gov |

| Isosbestic Point | N/A | N/A | ~347 | Absorbance is independent of pH, offering robustness but lower sensitivity. |

The pH of the assay medium is arguably the most critical variable in spectrophotometric assays involving p-nitrophenol. The pKa of p-nitrophenol is approximately 7.15-7.2. scielo.sa.crnih.gov Near this pH, small shifts in the hydrogen ion concentration will cause significant changes in the equilibrium between the colorless protonated form and the yellow anionic form. This makes enzyme activity measurements conducted at or near neutral pH highly susceptible to error if the pH is not strictly controlled. nih.gov To circumvent this issue, assays are often performed in buffers with a pH of 8.0 or higher to ensure that the equilibrium is shifted almost entirely toward the p-nitrophenolate ion. tandfonline.com Alternatively, in endpoint assays, the reaction can be stopped by adding a strong base to raise the pH well above the pKa, ensuring complete color development before the final absorbance reading. uvm.edu

Temperature also plays a dual role. Firstly, it directly influences the rate of the enzymatic reaction. Secondly, it can affect the pKa of p-nitrophenol and its absorbance characteristics. Studies have shown that the absorbance of pNP at neutral pH can be temperature-dependent. scielo.sa.cr However, at pH values far from the pKa (e.g., below pH 4.0 or above pH 8.0), where one species overwhelmingly predominates, the effect of temperature on absorbance is minimal. researchgate.net Therefore, maintaining a constant and controlled temperature throughout the assay is crucial for obtaining reliable and reproducible kinetic data.

Enzyme activity can be measured using two primary methodologies: continuous (kinetic) assays or single-point (endpoint) assays. The choice between them depends on the specific research goal, the required level of detail, and the experimental throughput. patsnap.com

A single-point assay , also known as a discontinuous or endpoint assay, involves initiating the enzyme reaction, allowing it to proceed for a predetermined amount of time, and then terminating it with a stop solution. assayquant.com The total amount of product formed is measured once at the end of this period. patsnap.com The main advantage of this method is its simplicity and suitability for high-throughput applications, where many samples need to be analyzed simultaneously. patsnap.com However, its significant limitation is the assumption that the reaction rate remains linear throughout the entire incubation period. This assumption can be invalid if factors like substrate depletion, product inhibition, or enzyme instability occur, potentially leading to an underestimation of the true initial reaction rate. biologydiscussion.com

A continuous assay , or kinetic assay, involves monitoring the reaction progress in real-time by taking multiple absorbance readings over a period. assayquant.com The enzyme's activity is determined from the initial linear slope of the plot of absorbance versus time. biologydiscussion.com This approach provides a more accurate measurement of the initial velocity and offers a dynamic view of the reaction. patsnap.comassayquant.com It can reveal important kinetic phenomena such as lag phases or reaction non-linearity that would be missed in an endpoint assay. assayquant.com While continuous assays provide richer, more reliable data for detailed kinetic characterization, they can be less convenient for screening very large numbers of samples. biologydiscussion.com

| Feature | Continuous (Kinetic) Assay | Single-Point (Endpoint) Assay |

|---|---|---|

| Measurement | Real-time monitoring of product formation over time. assayquant.com | Single measurement after a fixed reaction time. assayquant.com |

| Data Output | Initial reaction rate (velocity) derived from the slope of the progress curve. biologydiscussion.com | Total product accumulation over the time period. patsnap.com |

| Advantages | More accurate determination of initial velocity; detects non-linear kinetics; provides detailed kinetic insight. patsnap.comassayquant.com | Simple, rapid, cost-effective, and highly suitable for high-throughput screening (HTS). patsnap.com |

| Limitations | May be less convenient for very large sample numbers; can require more sophisticated instrumentation. biologydiscussion.com | Assumes linear reaction rate; vulnerable to inaccuracies from substrate depletion or product inhibition; can be misleading. biologydiscussion.com |

The chromogenic assay based on p-nitrophenyl substrates is exceptionally well-suited for high-throughput screening (HTS). nih.govresearchgate.net Its simplicity, robustness, and reliance on a simple color change allow for rapid and cost-effective analysis of thousands of samples in a microplate format. patsnap.com This makes it an invaluable tool in several areas of research and development.

In drug discovery, HTS can be used to screen large libraries of chemical compounds to identify potential enzyme inhibitors. In the field of enzyme engineering and directed evolution, researchers create vast libraries of enzyme variants with the goal of improving properties such as catalytic efficiency, stability, or substrate specificity. HTS assays using substrates like this compound enable the rapid identification of "hits"—those enzyme variants that exhibit the desired enhanced activity—from among thousands of candidates. nih.gov

The endpoint assay format is particularly powerful for the initial, large-scale screening of these libraries due to its simplicity and scalability. patsnap.com Once promising variants are identified, they can be subjected to more rigorous analysis using continuous kinetic assays to fully characterize their enzymatic parameters. The use of artificial chromogenic substrates like p-nitrophenyl derivatives provides a reliable and efficient method for detecting even minor enzymatic activities, which is crucial when beginning the characterization of a novel or engineered enzyme. nih.gov

Methodological Considerations for Spectrophotometric Protocols

Complementary Analytical Techniques in Research

In the study of this compound and its derivatives, a suite of advanced analytical techniques is employed to elucidate reaction mechanisms, quantify products, and determine enzymatic activities. These methods, often used in conjunction, provide a comprehensive understanding of the chemical and biochemical transformations involving this compound.

Electrochemical Detection Methods for this compound Reactions

Electrochemical methods offer a highly sensitive approach for monitoring reactions that involve this compound, typically by detecting one of its reaction products, p-nitrophenol. When the ether linkage in this compound is cleaved, either through enzymatic or microbial action, the resulting p-nitrophenol is electroactive and can be readily quantified. This indirect detection strategy forms the basis of various biosensors and analytical assays.

Amperometric biosensors, for instance, have been developed for the specific determination of p-nitrophenol. One such sensor utilizes the bacterium Moraxella sp., which is capable of degrading p-nitrophenol into hydroquinone (B1673460). nih.gov The hydroquinone is a more electroactive compound, and its electrochemical oxidation current, measured at a modified carbon paste electrode, is directly proportional to the original concentration of p-nitrophenol. nih.gov This principle can be applied to measure the activity of enzymes or microbial cultures that cleave this compound.

To enhance sensitivity and selectivity, various modifications to electrode surfaces have been explored. These include the use of vertically-ordered mesoporous silica-nanochannel films (VMSF) on glassy carbon electrodes, which show a strong enrichment effect for p-nitrophenol, enabling detection limits in the nanomolar range. frontiersin.orgnih.gov Other advanced materials, such as cyclodextrin-decorated gold nanoparticles, also provide a synergistic effect of high catalytic activity and supramolecular recognition for improved sensor performance. rsc.org

Common electrochemical techniques employed for this purpose include cyclic voltammetry (CV), which is used to examine the oxidation and reduction potentials of the analyte, and differential pulse voltammetry (DPV), a highly sensitive method for quantitative analysis. rsc.orgmdpi.com

Table 1: Electrochemical Detection Parameters for p-Nitrophenol

| Technique | Electrode Type | Linear Range (µM) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | VMSF/p-GCE | 0.01–1 and 1–30 | 9.4 nM | frontiersin.org |

| Amperometry | Moraxella sp.-modified carbon paste | - | 20 nM | nih.gov |

| Differential Pulse Voltammetry (DPV) | AcSCD-AuNPs-MC modified GCE | 0.1–10 and 10–350 | 3.63 µg/mL | rsc.org |

Chromatographic Analysis of Reaction Products (e.g., GC-MS)

Chromatographic techniques are indispensable for the separation and identification of the products resulting from reactions involving this compound. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are particularly powerful tools for analyzing complex mixtures generated during enzymatic assays or biodegradation studies.

GC-MS is well-suited for the analysis of volatile and semi-volatile organic compounds. In the context of p-nitrophenyl derivatives, GC-MS has been used to analyze the products of enzymatic Claisen condensation reactions. For example, in studies using p-nitrophenyl nonanoate, a structurally similar ester, the reaction mixtures were extracted and analyzed by GC-MS to identify the unique "mixed" condensation products formed. nih.gov This approach is directly applicable to investigating similar enzymatic reactions where this compound might serve as a substrate, allowing for the detailed characterization of novel reaction products. The mass spectrometer provides definitive structural information, confirming the identity of the separated compounds. nih.govnih.gov

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. It is frequently used to quantify the p-nitrophenol released during enzymatic hydrolysis of p-nitrophenyl substrates. researchgate.netncsu.edu Various HPLC methods, including reverse-phase chromatography coupled with UV-Vis or electrochemical detectors, have been developed for the sensitive determination of p-nitrophenol and its metabolites in diverse matrices. researchgate.netresearchgate.net These methods are crucial for kinetic studies of enzymes that act on this compound, as they allow for precise measurement of product formation over time.

Table 2: Chromatographic Methods for Analysis of p-Nitrophenyl Derivatives and Reaction Products

| Technique | Analyte(s) | Application | Reference |

|---|---|---|---|

| GC-MS | Mixed Claisen condensation products | Identification of products from enzymatic reaction involving p-nitrophenyl nonanoate. | nih.gov |

| HPLC-DAD/ESI-MS | p-Nitrophenol, hydroquinone, 1,2,4-benzenetriol | Identification of key intermediates in the biodegradation of p-nitrophenol. | researchgate.net |

| HPLC-ECD | 3-Nitrotyrosine and tyrosine variants | Quantification of nitrated amino acids in biological samples. | researchgate.net |

| GC-MS | Biodegradation by-products | Analysis of products from polythene degradation by bacteria. | nih.gov |

Mass Spectrometry in Enzyme-Linked Immunosorbent Assays (ELIMSA) and Other Analytical Platforms

Mass spectrometry (MS) has emerged as a powerful, label-free alternative to traditional spectrophotometric assays for monitoring enzyme activity. When this compound is used as a substrate, MS can directly and quantitatively measure the decrease in the substrate and the appearance of its products, such as p-nitrophenol. This approach avoids potential interference from chromogenic agents and is not dependent on a color change. scripps.eduscripps.edu

Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to obtain detailed kinetic data, including Michaelis-Menten constants (Km) and catalytic turnover rates (kcat), for enzyme-catalyzed hydrolysis reactions. scripps.edu This provides a direct and accurate measurement of enzyme performance with substrates like this compound.

Furthermore, MS platforms have been developed for high-throughput screening. Desorption/Ionization on Silicon (DIOS-MS), a surface-based laser desorption/ionization technique, functions as a "mass spectrometry plate reader." scripps.edu It allows for the rapid analysis of many samples, making it ideal for screening enzyme inhibitor libraries against an enzyme that utilizes a p-nitrophenyl substrate. scripps.edu

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of MS. Label-free LC/MS-based enzymatic assays have been developed to screen for enzyme inhibitors by precisely quantifying the substrate and product. frontiersin.org This methodology can be readily adapted for assays involving this compound to discover and characterize new enzyme inhibitors. The principle of an Enzyme-Linked Immunosorbent Mass Spectrometry Assay (ELIMSA) involves an antibody-linked enzyme that converts a substrate into an easily ionizable product, which is then detected by MS. While not explicitly documented for this compound, its cleavage product, p-nitrophenol, is ionizable and detectable, making this substrate class a potential candidate for future ELIMSA development.

Table 3: Mass Spectrometry Platforms for Enzyme Assays

| MS Technique | Application | Advantages | Reference |

|---|---|---|---|

| ESI-MS | Enzyme kinetics (kcat, Km) | Label-free, direct quantification of substrate and product, high accuracy. | scripps.edu |

| DIOS-MS | High-throughput screening of enzyme inhibitors | Rapid, automated, suitable for large sample sets. | scripps.edu |

| LC-MS | Enzyme activity and inhibitor screening | Label-free, high sensitivity and specificity, applicable to complex samples. | frontiersin.org |

Q & A

Q. What are the recommended synthetic routes for p-nitrophenyl nonyl ether, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves nucleophilic substitution between p-nitrophenol and nonyl bromide under alkaline conditions. Optimization can be achieved by:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Purity monitoring : Employ GC-MS or HPLC to track intermediate purity (e.g., unreacted p-nitrophenol) .

- Yield improvements (~85%) are reported using anhydrous solvents like toluene to minimize hydrolysis .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Answer: Key methods include:

- Spectroscopy :

- <sup>1</sup>H/ <sup>13</sup>C NMR to confirm ether linkage (δ 3.8–4.2 ppm for -OCH2- groups) .

- FTIR for detection of nitro (1520–1350 cm<sup>-1</sup>) and ether (1250–1000 cm<sup>-1</sup>) functional groups .

- Chromatography :

- GC-FID with non-polar columns (e.g., DB-5) for retention index validation .

- Thermal analysis :

- DSC to determine melting transitions (reported range: 45–55°C) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Answer: Stability is influenced by:

- Light sensitivity : Store in amber glass under inert gas (N2/Ar) to prevent nitro group degradation .

- Temperature : Decomposition accelerates above 100°C; refrigerate at 4°C for long-term storage .

- Moisture : Hydrolysis risks necessitate desiccants (e.g., molecular sieves) .

Advanced Research Questions

Q. How does this compound interact with colloidal systems, and what experimental designs can probe its surfactant behavior?

Answer: As a nonionic surfactant analog, its behavior can be studied via:

- Critical micelle concentration (CMC) determination : Use conductometry or surface tension measurements (e.g., Du Noüy ring method) .

- Dynamic light scattering (DLS) : Monitor micelle size distribution in aqueous solutions .

- Contradiction note : Discrepancies in CMC values (e.g., 0.1–0.5 mM) may arise from impurities; validate via LC-MS .

Q. What analytical strategies resolve contradictions in environmental persistence data for this compound degradation products?

Answer: Address inconsistencies using:

- Advanced mass spectrometry : LC-QTOF-MS to identify nitro-aromatic intermediates (e.g., p-nitrophenol) with high resolution .

- Isotope labeling : Track degradation pathways using <sup>13</sup>C-labeled ethers in simulated wastewater .

- Comparative studies : Cross-reference with EPA PBT Profiler models for biodegradation half-life predictions .

Q. How can this compound be integrated into polymer matrices, and what methodologies assess its compatibility?

Answer: For polymer applications (e.g., latex stabilization):

- Emulsifier screening : Co-polymerize with vinyl acetate using redox initiators (e.g., KPS) and monitor particle size via dynamic light scattering .

- Compatibilization tests : Measure contact angle changes (hydrophilicity) after blending with polyesters .

- Thermal stability : Use TGA to evaluate decomposition thresholds (>200°C indicates suitability for high-temperature processing) .

Q. What are the toxicological implications of this compound in aquatic ecosystems, and how can conflicting bioassay data be reconciled?

Answer: Conflicting LD50 values (e.g., 1600 mg/kg in rats vs. lower thresholds in fish) require:

- Species-specific assays : Test on Daphnia magna and zebrafish embryos under OECD guidelines .

- Metabolite profiling : Identify toxic intermediates (e.g., nitroso derivatives) via HRMS .

- Synergistic effects : Study interactions with co-pollutants (e.g., microplastics) using factorial experimental designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.